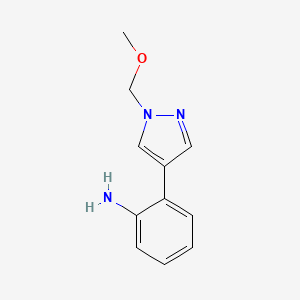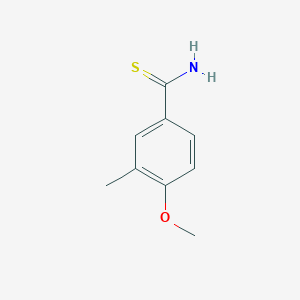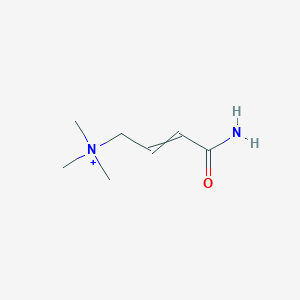
(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromophenyl group, and a nitrile group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride typically involves the bromination of phenylalanine derivatives. One common method includes the reaction of phenylalanine with a bromination reagent such as iodine tetrabromide under inert atmospheric conditions to avoid unwanted by-products . The reaction conditions are generally mild, and the process is straightforward, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The bromination reaction is carried out in large reactors with precise control over temperature and pressure. The use of cost-effective and readily available raw materials further enhances the feasibility of industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Wissenschaftliche Forschungsanwendungen
(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the development of potential drug molecules for treating cancer and infectious diseases.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Wirkmechanismus
The mechanism of action of (S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. This inhibition can lead to the modulation of cellular processes, making it a valuable tool in drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromophenylhydrazine hydrochloride
- 4-Bromophenylacetic acid
- 4-Bromophenyl 4-bromobenzoate
Uniqueness
(S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various organic compounds, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C9H10BrClN2 |
|---|---|
Molekulargewicht |
261.54 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(4-bromophenyl)propanenitrile;hydrochloride |
InChI |
InChI=1S/C9H9BrN2.ClH/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-4,9H,5,12H2;1H/t9-;/m0./s1 |
InChI-Schlüssel |
XYPSMJYQHVEZBS-FVGYRXGTSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H](CC#N)N)Br.Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(CC#N)N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-bromo-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13638968.png)


![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)



